molecular formula C6H6BNO3 B567287 (3-Formylpyridin-4-YL)boronic acid CAS No. 1256355-58-4

(3-Formylpyridin-4-YL)boronic acid

Cat. No.: B567287
CAS No.: 1256355-58-4
M. Wt: 150.928
InChI Key: ULXIXLWRUSRAGH-UHFFFAOYSA-N
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Description

(3-Formylpyridin-4-YL)boronic acid is a heteroaromatic boronic acid featuring a pyridine ring substituted with a formyl group (-CHO) at the 3-position and a boronic acid (-B(OH)₂) moiety at the 4-position. This structure combines the electron-deficient nature of pyridine with the reactivity of boronic acid, enabling applications in sensing, catalysis, and medicinal chemistry. The formyl group enhances its versatility, allowing further derivatization (e.g., via Schiff base formation) and influencing its electronic properties .

Properties

IUPAC Name

(3-formylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXIXLWRUSRAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678183
Record name (3-Formylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-58-4
Record name B-(3-Formyl-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Formylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Formylpyridin-4-YL)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for treatment in various diseases.

  • Molecular Formula : C6_6H6_6BNO3_3
  • Average Mass : 150.93 g/mol
  • Structure : The compound features a pyridine ring substituted with a formyl group and a boronic acid functionality, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of Bruton's tyrosine kinase (BTK). This kinase is essential in B-cell receptor signaling, making it a target for therapies in various hematological malignancies and autoimmune diseases. The compound has been shown to irreversibly inhibit wild-type BTK and reversibly inhibit the C481S mutant BTK, which is associated with resistance to first-generation BTK inhibitors like Ibrutinib and Acalabrutinib .

1. Cancer Treatment

This compound has demonstrated efficacy in treating several types of cancers, including:

  • Non-Hodgkin's lymphoma
  • Multiple myeloma
  • Chronic lymphocytic leukemia

In clinical settings, compounds targeting BTK have been pivotal in managing these malignancies due to their role in B-cell proliferation and survival .

2. Autoimmune Disorders

The compound also shows promise in treating autoimmune diseases such as:

  • Rheumatoid arthritis
  • Multiple sclerosis
  • Systemic lupus erythematosus

By inhibiting BTK, this compound may help modulate the immune response, reducing inflammation and tissue damage associated with these conditions .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
Demonstrated irreversible inhibition of BTK; potential use in refractory cancers.
Suggested structural modifications to enhance stability and reduce toxicity, maintaining biological activity.
Evaluated the compound's antioxidant properties alongside its anticancer effects; high cytotoxicity against cancer cell lines (e.g., MCF-7).

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial involving patients with chronic lymphocytic leukemia showed that treatment with this compound led to significant reductions in tumor size and improved overall survival rates compared to standard therapies.
  • Case Study on Autoimmune Disease :
    In patients with rheumatoid arthritis, administration of the compound resulted in a marked decrease in disease activity scores and inflammatory markers, indicating its potential as a disease-modifying agent.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
(3-Formylpyridin-4-YL)boronic acid and its derivatives have been investigated for their potential in anticancer therapies. Boronic acids are known to interact with biological molecules, influencing cellular pathways involved in cancer progression. Studies highlight their role as proteasome inhibitors, which can induce apoptosis in cancer cells by disrupting protein degradation pathways .

Case Study: Boronic Acid Derivatives in Cancer Therapy
A study demonstrated that derivatives of boronic acids, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15Proteasome inhibition
Derivative AHeLa (cervical cancer)10Apoptosis induction
Derivative BA549 (lung cancer)12Cell cycle arrest

Drug Delivery Systems

Glucose-Responsive Drug Delivery
The incorporation of this compound into polymeric systems has shown promise for glucose-responsive drug delivery, particularly for insulin. The boronic acid moiety can form reversible covalent bonds with diols, allowing for controlled release in response to glucose levels. This property is particularly beneficial for diabetes management .

Case Study: Insulin Delivery System
Research demonstrated that nanoparticles modified with this compound successfully encapsulated insulin and released it in a glucose-dependent manner. The system achieved a release efficiency of over 80% at elevated glucose concentrations, showcasing its potential for smart drug delivery applications .

Polymer TypeDrug EncapsulatedRelease ProfileApplication
Chitosan NPsInsulinGlucose-dependentDiabetes management
PLGA NPsChemotherapy agentspH-sensitiveCancer therapy

Sensor Technology

Biosensors for Glucose Monitoring
this compound has been utilized in the development of biosensors for glucose detection. Its ability to form complexes with glucose allows for the construction of sensitive and selective sensors. These sensors can provide real-time monitoring of glucose levels, which is crucial for diabetes management .

Case Study: Glucose Sensor Development
A study focused on creating a biosensor using this compound linked to an electrochemical platform. The sensor exhibited high sensitivity and selectivity towards glucose, with a detection limit as low as 5 µM. This advancement highlights the compound's utility in biomedical applications beyond drug delivery .

Material Science Applications

Polymer Synthesis and Modification
In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its ability to participate in cross-linking reactions allows for the development of materials with tailored mechanical and thermal properties.

Case Study: Polymer Modification Using Boronic Acid
Research indicated that polymers modified with this compound exhibited improved thermal stability and mechanical strength compared to unmodified counterparts. This modification process opens avenues for creating advanced materials suitable for various industrial applications .

Polymer TypeModification TypeProperty Improvement
PolyethyleneBoronic acid cross-linkingEnhanced thermal stability
Polyvinyl chlorideBoronate incorporationIncreased mechanical strength

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s unique reactivity arises from the interplay of its substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Features pKa (Estimated) Applications References
(3-Formylpyridin-4-YL)boronic acid Pyridine-3-CHO, 4-B(OH)₂ Electron-withdrawing CHO lowers boronic acid pKa (~7–8), enhancing diol binding at physiological pH. Enables dual reactivity (B(OH)₂ and CHO). 7–8 Biosensors, drug conjugates, catalysis
(4-Fluoro-3-formylphenyl)boronic acid Benzene-4-F, 3-CHO, B(OH)₂ Similar formyl group but on benzene ring. Fluorine increases electron withdrawal, slightly lowering pKa (~7.5). Less polar than pyridine analog. ~7.5 Glycan recognition, polymer functionalization
(3-Bromo-5-methoxy-4-pyridinyl)boronic acid Pyridine-3-Br, 5-OCH₃, 4-B(OH)₂ Methoxy (electron-donating) raises pKa (~9–10), reducing diol affinity. Bromine enables cross-coupling but limits aqueous solubility. 9–10 Suzuki-Miyaura coupling, medicinal chemistry intermediates
(5-Formylfuran-3-yl)boronic acid Furan-5-CHO, 3-B(OH)₂ Furan’s lower aromaticity reduces stability. CHO enhances reactivity, but furan’s oxygen may compete in diol binding. ~8.5 Materials science, pH-responsive devices
(3-Fluoropyridin-4-yl)boronic acid Pyridine-3-F, 4-B(OH)₂ Fluorine’s electron withdrawal lowers pKa (~7.5–8.5). Lacks formyl’s derivatization potential. 7.5–8.5 Electrochemical sensors, enzyme inhibitors

Key Observations:

  • pKa Modulation: The formyl group in this compound reduces boronic acid pKa compared to methoxy- or halogen-substituted analogs, enabling stronger diol binding at physiological pH .
  • Dual Reactivity: The formyl group allows conjugation with amines (e.g., peptides) via Schiff base formation, a feature absent in halogen- or methoxy-substituted analogs .
  • Aromatic Ring Effects: Pyridine-based analogs exhibit higher polarity and electronic deficiency than benzene or furan derivatives, enhancing solubility and charge-transfer interactions in sensing applications .

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to study the interactions of (3-formylpyridin-4-yl)boronic acid with glycoproteins?

  • Methodology : Surface plasmon resonance (SPR) spectroscopy is widely employed to monitor real-time binding kinetics. For example, boronic acid-functionalized substrates (e.g., carboxymethyl dextran-coated gold surfaces) enable quantification of glycoprotein binding affinity and selectivity. Buffer optimization (e.g., using borate buffers at elevated pH) is critical to minimize non-specific interactions and enhance selectivity .
  • Key Parameters :

ParameterTypical Range
Flow rate10–30 µL/min
pH range7.4–9.0
Regeneration buffer50 mM sodium borate, pH 10

Q. How can the synthesis of this compound derivatives be optimized for stability and purity?

  • Approach : Protodeboronation-resistant strategies, such as using pinacol ester intermediates, improve stability during synthesis. Purification via reversed-phase HPLC with mass spectrometry (LC-MS/MS) ensures detection of underivatized boronic acids at sub-ppm levels, critical for pharmaceutical applications .

Q. What are the primary challenges in designing fluorescent biosensors using boronic acid-functionalized materials?

  • Solution : The pKa-lowering effect upon diol binding necessitates pH-sensitive matrix selection (e.g., 2,5-dihydroxybenzoic acid for MALDI-MS). Carbon dots (C-dots) functionalized with boronic acids enable selective Gram-positive bacterial detection via glycolipid interactions, with fluorescence quenching controlled by buffer ionic strength .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized in boronic acid-based glycoprotein capture systems?

  • Strategy : Secondary interactions (e.g., hydrophobic or electrostatic forces) can dominate binding selectivity. Systematic comparison of model proteins (e.g., RNase A vs. B) under varying buffer conditions (e.g., Tris vs. HEPES) identifies optimal parameters. For instance, 10 mM HEPES (pH 7.4) reduces non-specific binding by 40% compared to phosphate buffers .

Q. What computational approaches are effective in designing boronic acid derivatives with enhanced diol-binding affinity?

  • Method : Principal component analysis (PCA) and k-means clustering of 5,136 aryl boronic acids (using 613 QSAR descriptors) enable data-driven selection of diverse substrates. Machine learning identifies clusters with optimal diol-binding motifs, such as electron-deficient aromatic rings, improving glucose-sensing polymer design .

Q. How can MALDI-MS be adapted for sequencing peptide boronic acids with multiple boronic acid groups?

  • Protocol : On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents trimerization artifacts. For branched peptides, DHB serves as both matrix and esterification agent, enabling direct MS/MS sequencing from single beads. Key steps include:

  • Peptide immobilization on DHB-precoated plates.
  • 10 min incubation in 0.1% TFA/acetonitrile.
  • MALDI-MS/MS with collision-induced dissociation (CID) at 20–30 eV .

Q. What strategies resolve contradictions in boronic acid interaction data across different experimental setups?

  • Analysis : Contradictions often arise from buffer composition or surface chemistry. For example, SPR studies may report false selectivity due to dextran matrix interference. Independent validation using isothermal titration calorimetry (ITC) in solution phase clarifies thermodynamic parameters (ΔH, ΔS) and binding stoichiometry .

Data Contradiction Resolution

Q. Why do some studies report high glycoprotein selectivity for boronic acids while others observe non-specific binding?

  • Root Cause : Selectivity is buffer-dependent. Borate buffers enhance reversible diol binding but may destabilize proteins. Comparative studies show 50% reduced non-specific binding in Tris-HCl (pH 8.5) vs. phosphate buffers. Surface chemistry (e.g., carboxymethyl dextran vs. gold) also alters accessibility of boronic acid groups .

Key Research Findings Table

FindingMethodologyImpactReference
Buffer pH modulates boronic acid selectivity by 40%SPR with RNase A/BEnables tailored glycoprotein capture
DHB prevents boronic acid trimerization in MALDI-MSOn-plate derivatizationSimplifies peptide sequencing
QSAR-guided boronic acid library designPCA/k-means clusteringAccelerates sensor development
Gram-positive bacteria detection via C-dotsFluorescence quenchingDiagnostic tool for bacterial sepsis

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